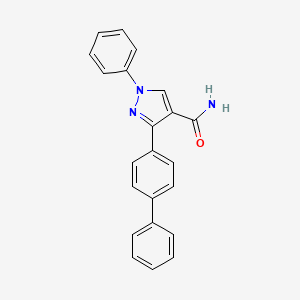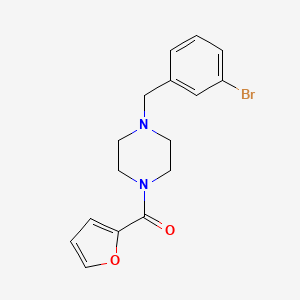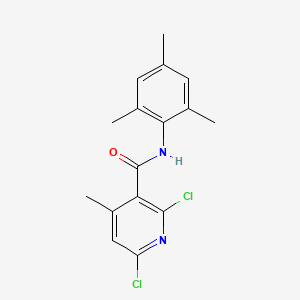![molecular formula C16H15N3O3S B5724859 3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5724859.png)
3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide, also known as N-(2-phenylethyl)-3-nitrobenzothioamide (NPEB), is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of benzamide derivatives and is known to have a wide range of biochemical and physiological effects.
作用機序
NPEB is believed to exert its pharmacological effects by binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the activity of the receptor, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability. Additionally, NPEB has been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and serotonergic systems.
Biochemical and Physiological Effects:
NPEB has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is known to have a calming effect on the nervous system. Additionally, NPEB has been shown to decrease the levels of glutamate, which is known to be involved in the pathogenesis of epilepsy and anxiety disorders. NPEB has also been shown to decrease the levels of cortisol, which is a stress hormone that is known to be involved in the pathogenesis of depression.
実験室実験の利点と制限
NPEB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its purity can be easily controlled. Additionally, NPEB has been extensively studied in animal models, and its pharmacological effects are well characterized. However, there are also some limitations to the use of NPEB in lab experiments. It has been shown to have a relatively short half-life, which may limit its therapeutic potential. Additionally, the mechanism of action of NPEB is not fully understood, which may limit its development as a therapeutic agent.
将来の方向性
There are several future directions for the study of NPEB. One potential direction is to investigate the potential therapeutic applications of NPEB in human subjects. Additionally, further studies are needed to fully understand the mechanism of action of NPEB and to identify potential side effects. Another potential direction is to investigate the potential use of NPEB in combination with other drugs for the treatment of epilepsy, anxiety disorders, and depression. Finally, further studies are needed to identify novel benzamide derivatives that may have improved pharmacological properties compared to NPEB.
合成法
The synthesis of NPEB involves the reaction of 3-nitrobenzoyl chloride with 3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide(2-phenylethyl)thiourea in the presence of a base. The resulting compound is then treated with hydrochloric acid to obtain NPEB in its pure form. The yield of NPEB is reported to be around 70-80%, and the purity can be further enhanced by recrystallization.
科学的研究の応用
NPEB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant-like effects in animal models. Additionally, NPEB has been shown to modulate the activity of GABA-A receptors, which are known to play a crucial role in the regulation of neuronal excitability. Therefore, NPEB has the potential to be developed as a novel therapeutic agent for the treatment of epilepsy, anxiety disorders, and depression.
特性
IUPAC Name |
3-nitro-N-(2-phenylethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-15(13-7-4-8-14(11-13)19(21)22)18-16(23)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVXWCGOGXHJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724779.png)

![ethyl 1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5724791.png)


![8-methoxy-1,2,3-trimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5724803.png)




![7-(difluoromethyl)-5-phenyl-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724844.png)

![5-[(2,4-dichlorophenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5724876.png)
